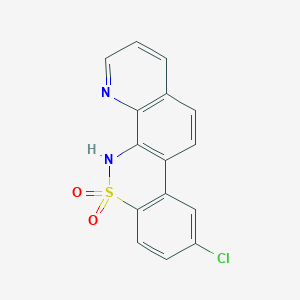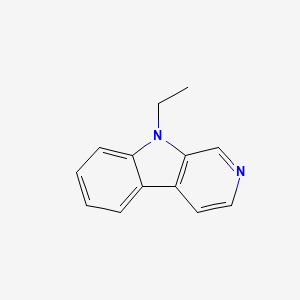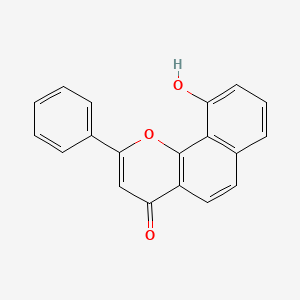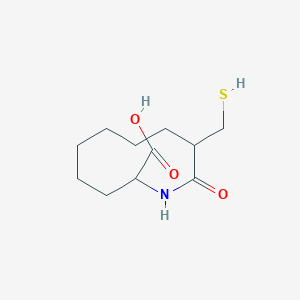
9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid is a compound with a unique structure that includes a mercaptomethyl group, an oxo group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid typically involves the formation of the azecane ring followed by the introduction of the mercaptomethyl and oxo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Ring Formation: The azecane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The mercaptomethyl group can be introduced through thiolation reactions, while the oxo group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines, and appropriate catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9-Mercaptomethyl-10-oxo-azecane-2-carboxylic acid include:
- 9-Mercaptomethyl-10-oxo-azecane-2-carbonyl-pyrrolidine-2-carboxylic acid .
- Other mercaptomethyl- and oxo-containing azecane derivatives .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C11H19NO3S |
|---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
10-oxo-9-(sulfanylmethyl)azecane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3S/c13-10-8(7-16)5-3-1-2-4-6-9(12-10)11(14)15/h8-9,16H,1-7H2,(H,12,13)(H,14,15) |
InChI Key |
MWNHNWDDMZYRSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(NC(=O)C(CC1)CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


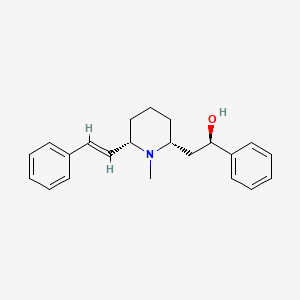
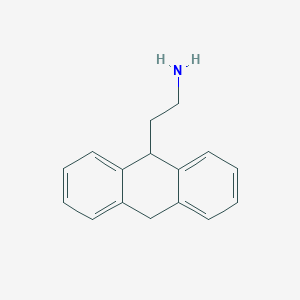



![9-[9-(beta-Carboline-9-yl)nonyl]-beta-carboline](/img/structure/B10846040.png)
![9-[2-(1-Phosphonobutan-2-yloxy)ethyl]guanine](/img/structure/B10846042.png)

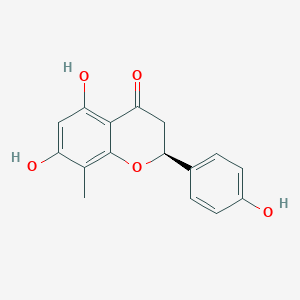
![9-amino-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B10846063.png)
